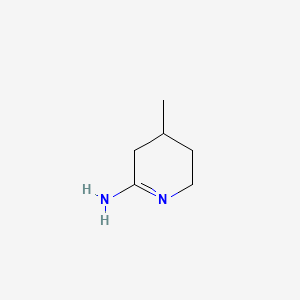

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-imino-4-methylpiperidine is a tetrahydropyridine.

Wissenschaftliche Forschungsanwendungen

Gold(III) Catalysis in Synthesis

One notable application involves the synthesis of 2,3,4,5-tetrahydropyridines through intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines, catalyzed by gold(III) salts. This reaction is used in synthesizing venom components of various ant species (Fukuda & Utimoto, 1987).

Nitrones Synthesis

Secondary amines, including 4-methyl-2,3,4,5-tetrahydropyridine, can be oxidized to form nitrones, with 6-methyl-2,3,4,5-tetrahydropyridine N-oxide being a specific example. This process involves metal-catalyzed reactions and miscellaneous oxidation (Murahashi, Shiota, & Imada, 2003).

Neurotoxicity Research

Amine N-methyltransferases can convert 4-substituted pyridines, including 4-phenyl-1,2,3,6-tetrahydropyridine, to neurotoxic compounds. The metabolism and transport limitations of these compounds in the brain are explored, providing insights into neurotoxicity mechanisms (Ansher, Cadet, Jakoby, & Baker, 1986).

Synthesis of Enamino Derivatives

N-Substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones can react with aliphatic carboxylic acid chlorides to produce 4-O-acyl derivatives. These derivatives undergo further transformations to form enamino derivatives, which are significant in chemical synthesis (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).

Electrochemical Synthesis

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine can be synthesized using electrochemical strategies. For instance, the electrogenerated base of the anion of Meldrum’s acid is used for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, highlighting the role of environmentally benign procedures in chemical synthesis (Veisi, Maleki, & Jahangard, 2015).

Coordination to Ruthenium(II)

The oxidation of secondary amines, including those similar to 4-methyl-2,3,4,5-tetrahydropyridin-6-amine, when coordinated to ruthenium(II), leads to stable imine complexes. This research provides insights into the spectral and electrochemical properties of such compounds (Whebell & Keene, 1986).

Amine-Functionalized Silica Synthesis

Amine-functionalized colloidal silica, which utilizes similar compounds to 4-methyl-2,3,4,5-tetrahydropyridin-6-amine, finds applications in various fundamental investigations. The process involves base-catalyzed hydrolysis and surface decoration with amino groups, useful in material science research (Soto-Cantu, Cueto, Koch, & Russo, 2012).

Annulation Reactions

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine derivatives can be used in amine-catalyzed annulation reactions to produce cyclohexanes and tetrahydropyridines. This demonstrates their utility in creating complex organic structures (Chen, Xu, Wang, Tang, & He, 2013).

Inactivation of Monoamine Oxidase

Derivatives of 4-Methyl-2,3,4,5-tetrahydropyridin-6-amine, like 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine, are explored for their potential to inactivate monoamine oxidase, which is significant in neurochemical research (Bhatti, Burdon, Williams, Pall, & Ramsden, 1988).

Eigenschaften

CAS-Nummer |

165383-71-1 |

|---|---|

Produktname |

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine |

Molekularformel |

C6H12N2 |

Molekulargewicht |

112.17 g/mol |

IUPAC-Name |

4-methyl-2,3,4,5-tetrahydropyridin-6-amine |

InChI |

InChI=1S/C6H12N2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3,(H2,7,8) |

InChI-Schlüssel |

GGDLOMFAKKVDPT-UHFFFAOYSA-N |

SMILES |

CC1CCN=C(C1)N |

Kanonische SMILES |

CC1CCN=C(C1)N |

Herkunft des Produkts |

United States |

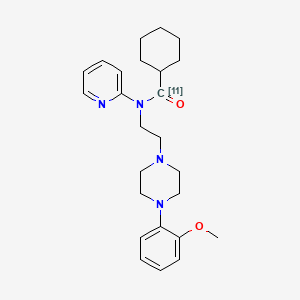

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)

![(S)-2-{(R)-2-[(3,5-Dimethyl-benzoyl)-methyl-amino]-3-phenyl-propionylamino}-3-(1H-indol-3-yl)-propionic acid](/img/structure/B3062034.png)